molecular formula C11H12N2O2S B1352457 Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate CAS No. 868755-61-7

Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate

Cat. No. B1352457
M. Wt: 236.29 g/mol
InChI Key: MUIUODSZPZJMMP-UHFFFAOYSA-N
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Description

Ethyl 3-Methyl-5-pyrazolecarboxylate is a useful synthetic intermediate . It is used to prepare tetrahydroisoquinoline amide substituted Ph pyrazoles as selective Bcl-2 inhibitors . It is also studied as a hypolipidemic agent .


Synthesis Analysis

The synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate and its analogues has been reported . Additionally, methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate, which could potentially be used in the synthesis of the compound , have been patented .


Molecular Structure Analysis

The molecular structure of a similar compound, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, has been reported. It has an empirical formula of C7H10N2O2 and a molecular weight of 154.17 .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse. Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, have been reported. It is a solid with a melting point of 132-145 °C .

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate is a compound of interest in the synthesis of heterocyclic compounds. Its derivatives, due to their unique reactivity, serve as valuable building blocks for creating a variety of heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This versatility highlights its significance in heterocyclic chemistry, providing a route to synthesize diverse classes of compounds with potential applications in various fields including pharmaceuticals and dyes (Gomaa & Ali, 2020).

Medicinal Chemistry

In medicinal chemistry, derivatives of Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate are explored for their pharmacological potentials. Pyrazoles, including its methyl-substituted derivatives, exhibit a wide spectrum of biological activities. These activities range from antimicrobial to anticancer effects, making them potent medicinal scaffolds in drug discovery. The synthesis and in-depth analysis of these compounds are crucial for generating new leads with high efficacy and minimal resistance (Sharma et al., 2021).

Chemical Recycling and Environmental Applications

The compound and its derivatives might also play a role in chemical recycling processes and environmental applications. For instance, in the recycling of polyethylene terephthalate (PET), certain chemical reactions involving heterocyclic compounds can be employed to break down and repurpose PET into valuable materials, contributing to sustainability efforts (Karayannidis & Achilias, 2007).

Advanced Material Synthesis

Additionally, the unique chemical structure of Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate derivatives makes them suitable for the synthesis of advanced materials. These materials could have applications in coatings, adhesives, and other polymer-based products, showcasing the compound's relevance beyond traditional pharmaceutical applications (Petzold-Welcke et al., 2014).

Safety And Hazards

The safety information for a similar compound, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, indicates that it is classified as Acute Tox. 4 Oral, with a hazard statement of H302 . This suggests that it may be harmful if swallowed.

properties

IUPAC Name

ethyl 2-methyl-5-thiophen-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-3-15-11(14)9-7-8(12-13(9)2)10-5-4-6-16-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIUODSZPZJMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428780
Record name Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate

CAS RN

868755-61-7
Record name Ethyl 1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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